molecular formula C19H17N3O3S B2721105 2-methoxy-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide CAS No. 1207007-11-1

2-methoxy-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide

Cat. No. B2721105
CAS RN: 1207007-11-1
M. Wt: 367.42
InChI Key: LJXJIZPMDBWGQL-UHFFFAOYSA-N
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Description

The compound “2-methoxy-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide” is a complex organic molecule that contains a benzamide moiety, a thiophene ring, and a ureido group . These functional groups suggest that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would likely show the planarity of the benzamide moiety and the thiophene ring. The ureido group could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the electron-donating methoxy group and the electron-withdrawing amide group. The thiophene ring is aromatic and could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the polar amide group and the potential for hydrogen bonding could influence its solubility and stability .

Scientific Research Applications

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to investigate its biological activity given its structural features .

properties

IUPAC Name

2-methoxy-N-[2-(thiophen-2-ylcarbamoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-25-16-10-5-2-7-13(16)18(23)20-14-8-3-4-9-15(14)21-19(24)22-17-11-6-12-26-17/h2-12H,1H3,(H,20,23)(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJXJIZPMDBWGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(2-(3-(thiophen-2-yl)ureido)phenyl)benzamide

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